molecular formula C17H27ClN4O2 B2740910 Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate CAS No. 2377036-06-9

Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate

Cat. No.: B2740910
CAS No.: 2377036-06-9
M. Wt: 354.88
InChI Key: KPXAQDBNJDIQKY-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate typically involves multiple steps, starting with the preparation of the core azepane structure. The reaction conditions often require the use of strong bases and specific solvents to ensure the proper formation of the azepane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is carefully controlled to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce different substituted azepane derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or therapeutic agents.

Medicine: In the medical field, this compound is explored for its potential pharmacological properties. It may be used in the development of new medications for various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate include:

  • Tert-butyl (5-chloropyrazin-2-yl)carbamate

  • Tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate

Uniqueness: What sets this compound apart from these similar compounds is its specific molecular structure, which allows for unique interactions and applications

Properties

IUPAC Name

tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN4O2/c1-17(2,3)24-16(23)22-8-5-6-14(7-9-22)21(4)12-13-10-20-15(18)11-19-13/h10-11,14H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXAQDBNJDIQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N(C)CC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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